molecular formula C39H53Cl2N3O3Ru B6296768 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat CAS No. 1448663-06-6

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat

Cat. No.: B6296768
CAS No.: 1448663-06-6
M. Wt: 783.8 g/mol
InChI Key: WOTOTYMSYCTEDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat: is a ruthenium-based compound known for its catalytic properties. This compound is particularly notable for its application in various chemical reactions, including those in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat typically involves the coordination of the ruthenium center with the imidazolidin-2-ylidene ligand and the benzylidene moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat involves the coordination of the ruthenium center with the ligands, facilitating various chemical transformations. The molecular targets include organic substrates that undergo catalytic transformations, with pathways involving electron transfer and bond formation/breaking .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C12H15NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-9-7-5-6-8-11(9)16-10(2)12(14)13(3)15-4;;;/h9-14,18-21H,15-16H2,1-8H3;1,5-8,10H,2-4H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTOTYMSYCTEDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)N(C)OC)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53Cl2N3O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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